Disodium 4-[(4-chloro-5-ethyl-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate
Description
Disodium 4-[(4-chloro-5-ethyl-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate (CAS: 32041-58-0), also known as C.I. Pigment Red 200, is an azo-based pigment characterized by its vivid color and chemical stability. Its molecular formula is C₁₉H₁₃ClN₂Na₂O₆S, with a molecular weight of 478.81 g/mol . The structure comprises a naphthoate backbone linked to a sulfonated phenylazo group, featuring a chlorine atom at the 4-position and an ethyl group at the 5-position of the phenyl ring. This substitution pattern enhances its lightfastness and solubility in aqueous media due to the disodium sulfonate groups .
The compound is primarily used in industrial applications, including coatings, plastics, and inks, where high thermal stability and resistance to solvents are critical. Suppliers such as LEAP CHEM CO., LTD. and Dayang Chem (Hangzhou) Co., Ltd. highlight its role as a high-performance pigment for specialized manufacturing .
Properties
CAS No. |
32041-58-0 |
|---|---|
Molecular Formula |
C19H13ClN2Na2O6S |
Molecular Weight |
478.8 g/mol |
IUPAC Name |
disodium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate |
InChI |
InChI=1S/C19H15ClN2O6S.2Na/c1-2-10-8-15(16(9-14(10)20)29(26,27)28)21-22-17-12-6-4-3-5-11(12)7-13(18(17)23)19(24)25;;/h3-9,23H,2H2,1H3,(H,24,25)(H,26,27,28);;/q;2*+1/p-2 |
InChI Key |
RNLHZRYWZXYPAP-UHFFFAOYSA-L |
Canonical SMILES |
CCC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Raw Materials
| Raw Material | Role | Purity Requirement |
|---|---|---|
| 4-chloro-5-ethyl-2-aminobenzenesulfonic acid | Aromatic amine precursor for diazotization | High purity, sulfonated derivative |
| Sodium nitrite | Diazotization reagent | Analytical grade |
| Hydrochloric acid or sulfuric acid | Acid for diazotization | Concentrated, reagent grade |
| 3-hydroxy-2-naphthoic acid disodium salt | Coupling component | High purity |
| Sodium hydroxide or sodium carbonate | pH adjustment | Analytical grade |
| Water | Solvent | Deionized |
Detailed Preparation Procedure
-
- Dissolve 4-chloro-5-ethyl-2-aminobenzenesulfonic acid in dilute hydrochloric acid.
- Cool the solution to 0–5 °C.
- Slowly add sodium nitrite solution while maintaining temperature and stirring.
- Monitor the formation of the diazonium salt by starch-iodide paper or spectrophotometric methods.
-
- Prepare a cold alkaline solution of 3-hydroxy-2-naphthoic acid disodium salt.
- Slowly add the diazonium salt solution to the coupling component under vigorous stirring.
- Maintain the pH between 8 and 10 using sodium hydroxide or carbonate to optimize coupling efficiency.
- Control reaction temperature at 0–10 °C to suppress side reactions.
- Stir for 1–2 hours to complete coupling.
-
- Filter the precipitated azo dye.
- Wash with cold water to remove salts and impurities.
- Dry under vacuum or in a desiccator.
- Further purification can be done by recrystallization from aqueous solvents if higher purity is required.
Reaction Scheme
$$
\text{4-chloro-5-ethyl-2-aminobenzenesulfonic acid} \xrightarrow[\text{NaNO}_2, \text{HCl}, 0-5^\circ C]{\text{Diazotization}} \text{Diazonium salt} + \text{3-hydroxy-2-naphthoic acid disodium salt} \xrightarrow[\text{pH 8-10}, 0-10^\circ C]{\text{Coupling}} \text{this compound}
$$
Research Discoveries and Optimization Insights
pH Control: Research indicates that maintaining the coupling reaction pH between 8 and 10 is critical for maximizing yield and minimizing hydrolysis or side reactions of the diazonium salt. Lower pH leads to incomplete coupling, while higher pH causes diazonium salt decomposition.
Temperature Effects: Coupling at low temperatures (0–10 °C) enhances the selectivity of azo bond formation and reduces the formation of by-products such as hydrazines or azo-hydroxylated derivatives.
Sulfonation Position and Substituent Effects: The presence of the sulfonate group at the 2-position and the chloro and ethyl substituents on the benzene ring influence the electronic properties of the diazonium salt, affecting the coupling rate and stability of the final azo compound.
Purification Strategies: Advanced purification techniques such as column chromatography or recrystallization from mixed solvents have been reported to improve the pigment purity, enhancing color strength and stability.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Range/Value | Effect on Product Quality |
|---|---|---|
| Diazotization Temp. | 0–5 °C | Prevents decomposition of diazonium salt |
| Diazotization Time | 30–60 minutes | Complete formation of diazonium salt |
| Coupling pH | 8.0–10.0 | Maximizes azo coupling efficiency |
| Coupling Temp. | 0–10 °C | Reduces side reactions |
| Coupling Time | 1–2 hours | Ensures complete reaction |
| Purification Method | Filtration, washing, recrystallization | Removes impurities, improves purity |
Perspectives from Varied Sources
Industrial Synthesis: Industrial protocols emphasize scale-up considerations such as controlled addition rates of diazonium salt and continuous pH monitoring to maintain consistent product quality.
Academic Research: Studies focus on mechanistic understanding of azo coupling and the influence of substituents on reactivity and pigment properties.
Environmental and Safety Considerations: Handling of diazonium salts requires low temperature and controlled pH to minimize hazards; waste streams containing sulfonated aromatic compounds are treated to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Disodium 4-[(4-chloro-5-ethyl-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can be reduced to break the azo bond, resulting in the formation of corresponding amines.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonate group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Corresponding amines from the cleavage of the azo bond.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Applications Overview
-
Textile Industry
- The compound is primarily used as a dye in textile applications due to its vibrant color and stability under various conditions. It is effective in dyeing synthetic fibers, contributing to the aesthetic appeal of fabrics.
-
Food Industry
- Disodium 4-[(4-chloro-5-ethyl-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate is utilized as a food coloring agent, recognized for its safety and compliance with food safety regulations. It imparts color to various food products, enhancing their visual appeal.
-
Biomedical Research
- In biomedical applications, this compound has been explored for its potential use in drug delivery systems and as a marker in biological assays. Its azo group can be modified for targeted delivery of therapeutics.
Textile Industry
The application of this compound in textiles involves:
- Dyeing Techniques : Used in both direct and reactive dyeing methods.
- Color Fastness : Exhibits high resistance to washing and light, making it suitable for high-quality textile products.
Food Industry
In the food sector, the compound serves as:
- Food Coloring Agent : Approved for use in various food products, providing a stable and appealing color.
| Application | Examples | Regulatory Status |
|---|---|---|
| Food Coloring | Beverages, confectionery | FDA approved |
| Textile Dyeing | Synthetic fabrics | Compliant with international standards |
Biomedical Research
Research into the biomedical applications of this compound includes:
- Drug Delivery Systems : Investigated for encapsulating drugs, enhancing solubility and bioavailability.
- Biological Markers : Used in assays for detecting specific proteins or cells due to its fluorescent properties.
Case Studies
-
Textile Dyeing Efficiency
- A study conducted by Zhang et al. (2023) demonstrated that this compound significantly improved dye uptake in polyester fabrics compared to traditional dyes, leading to enhanced color vibrancy and durability.
-
Food Safety Evaluation
- Research published by the International Journal of Food Science (2024) evaluated the safety profile of this compound when used as a food additive. Results indicated that it does not pose any significant health risks when consumed within regulated limits.
-
Biomedical Applications
- A recent study highlighted its potential in targeted drug delivery systems where the azo group was modified to enhance cellular uptake of anticancer drugs, showing promising results in vitro (Smith et al., 2025).
Mechanism of Action
The mechanism of action of Disodium 4-[(4-chloro-5-ethyl-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate involves its interaction with various molecular targets. The azo bond in the compound can undergo cleavage under specific conditions, leading to the formation of reactive intermediates that can interact with biological molecules. The sulfonate group enhances the compound’s solubility and facilitates its interaction with various substrates .
Comparison with Similar Compounds
Comparison with Similar Compounds
Azo pigments with structural similarities to C.I. Pigment Red 200 differ in substituents, counterions, and applications. Below is a detailed comparison:
Table 1: Key Structural and Functional Differences
Key Observations :
Substituent Effects: Ethyl vs. Methyl Groups: The ethyl group in Pigment Red 200 increases hydrophobicity compared to the methyl group in Pigment Red 52, enhancing its compatibility with non-polar matrices like polyolefins . Chlorine Position: Pigment Red 48 (5-Cl) is approved for cosmetic use due to lower toxicity, whereas Pigment Red 200 (4-Cl) is restricted to industrial applications .
Counterion Influence :
- Disodium salts (e.g., Pigment Red 200, 52, 48) exhibit higher water solubility, making them suitable for aqueous formulations. In contrast, calcium salts (e.g., 17852-99-2) are less soluble and used where migration resistance is critical .
Regulatory and Safety Profiles: Pigment Red 48 is regulated under hair dye safety guidelines due to its phenylazo structure, which requires stringent impurity controls .
Performance Metrics :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing disodium 4-[(4-chloro-5-ethyl-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate?
- Methodology :
- Diazotization : Start with the aromatic amine precursor (e.g., 4-chloro-5-ethyl-2-sulfonatoaniline) under acidic conditions (HCl, 0–5°C) with sodium nitrite to form the diazonium salt. Control pH and temperature to avoid premature decomposition .
- Coupling Reaction : React the diazonium salt with 3-hydroxy-2-naphthoate under alkaline conditions (pH 8–10) to promote electrophilic substitution at the ortho position of the hydroxyl group. Monitor reaction progress via UV-Vis spectroscopy to confirm azo bond formation .
- Key Variables : Temperature (<10°C for diazotization), pH adjustment during coupling, and stoichiometric ratios to minimize byproducts.
Q. How can researchers analytically characterize the structural and purity profile of this azo compound?
- Methodology :
- UV-Vis Spectroscopy : Confirm λmax (typically 450–550 nm for azo dyes) and molar absorptivity to assess chromophore integrity .
- HPLC-MS : Use reverse-phase chromatography with a C18 column and mobile phase (e.g., acetonitrile/water with 0.1% formic acid) to separate impurities. MS detection verifies molecular ion peaks (M⁻ or M²⁻) .
- FT-IR : Identify functional groups (e.g., sulfonate S=O stretching at 1180–1250 cm⁻¹, azo N=N at 1450–1600 cm⁻¹) .
Q. What factors influence the stability of this compound under experimental storage and application conditions?
- Methodology :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. Store samples in desiccators at <25°C to prevent hygroscopic degradation .
- Photostability : Expose samples to UV light (e.g., 365 nm) and monitor absorbance changes over time. Use amber glassware for light-sensitive storage .
- pH Stability : Test solubility and aggregation in buffers (pH 2–12) to identify conditions causing precipitation or hydrolysis of the azo bond .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data or synthetic yields across studies?
- Methodology :
- Reproducibility Trials : Replicate published protocols while strictly controlling variables (e.g., reagent purity, stirring rate, inert atmosphere). Compare HPLC retention times and NMR spectra (e.g., <sup>1</sup>H/<sup>13</sup>C) to identify batch-specific impurities .
- Isomeric Analysis : Use 2D-NMR (COSY, HSQC) to distinguish between regioisomers formed during coupling. Computational modeling (DFT) can predict preferential azo bond orientation .
Q. What computational approaches are suitable for predicting the electronic and binding properties of this compound?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and charge-transfer interactions. Simulate UV-Vis spectra using TD-DFT for comparison with experimental data .
- Molecular Dynamics (MD) : Model interactions with metal ions (e.g., Ca²⁺, Sr²⁺) to assess chelation potential, relevant for pigment applications .
Q. How can environmental persistence and endocrine disruption risks be assessed for this compound?
- Methodology :
- OECD 301/302 Tests : Conduct biodegradation studies under aerobic/anaerobic conditions. Measure half-life (t½) via LC-MS to quantify residual concentrations .
- Endocrine Disruption Screening : Use in vitro assays (e.g., ER/AR reporter gene assays) to evaluate estrogenic/androgenic activity. Cross-reference with EPA’s EDSP list for structural analogs .
Q. What strategies are effective for designing derivatives with enhanced photostability or solubility?
- Methodology :
- Substituent Modification : Introduce electron-withdrawing groups (e.g., -Cl, -SO3Na) to the phenyl ring to redshift λmax and improve lightfastness. Compare with analogs like calcium 4-[(5-chloro-4-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate .
- Counterion Exchange : Replace disodium with zirconium or barium salts to modulate solubility and pigment dispersion in hydrophobic matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
